molecular formula C5H9ClN2O2 B8640474 N-(dimethylcarbamoyl)-N-methylcarbamoylchloride

N-(dimethylcarbamoyl)-N-methylcarbamoylchloride

Cat. No.: B8640474
M. Wt: 164.59 g/mol
InChI Key: KARPAXFMDRDIJO-UHFFFAOYSA-N
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Description

N-(dimethylcarbamoyl)-N-methylcarbamoylchloride is an organic compound with a unique structure that includes three methyl groups attached to an allophanyl chloride backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(dimethylcarbamoyl)-N-methylcarbamoylchloride typically involves the chlorination of 2,4,4-trimethylallophanyl alcohol. This reaction is carried out using thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) as chlorinating agents. The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the alcohol is reacted with a chlorinating agent in a controlled environment. This method ensures high yield and purity of the product while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

N-(dimethylcarbamoyl)-N-methylcarbamoylchloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles such as amines, alcohols, or thiols.

    Oxidation and Reduction: While less common, it can also undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines (e.g., methylamine), alcohols (e.g., methanol), and thiols (e.g., ethanethiol).

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO₄) or reducing agents like lithium aluminum hydride (LiAlH₄) can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the nucleophile or reagent used. For example, reacting with methylamine would yield 2,4,4-trimethylallophanyl methylamine, while reaction with methanol would produce 2,4,4-trimethylallophanyl methanol .

Scientific Research Applications

N-(dimethylcarbamoyl)-N-methylcarbamoylchloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used to modify biomolecules, such as proteins and peptides, through nucleophilic substitution reactions, aiding in the study of protein function and interactions.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which N-(dimethylcarbamoyl)-N-methylcarbamoylchloride exerts its effects is primarily through nucleophilic substitution reactions. The chloride ion is a good leaving group, allowing the compound to react readily with nucleophiles. This reactivity is exploited in various synthetic applications to introduce different functional groups into molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2,4,4-Trimethylpentanoyl chloride
  • 2,4,4-Trimethylbenzoyl chloride
  • 2,4,4-Trimethylphenyl chloride

Uniqueness

N-(dimethylcarbamoyl)-N-methylcarbamoylchloride is unique due to its specific structure, which includes an allophanyl backbone with three methyl groups. This structure imparts distinct reactivity compared to other similar compounds, making it particularly useful in specific synthetic applications .

Properties

Molecular Formula

C5H9ClN2O2

Molecular Weight

164.59 g/mol

IUPAC Name

N-(dimethylcarbamoyl)-N-methylcarbamoyl chloride

InChI

InChI=1S/C5H9ClN2O2/c1-7(2)5(10)8(3)4(6)9/h1-3H3

InChI Key

KARPAXFMDRDIJO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)N(C)C(=O)Cl

Origin of Product

United States

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